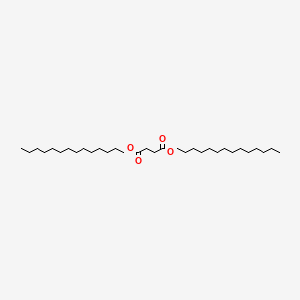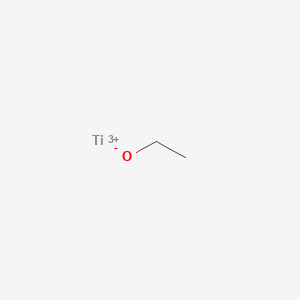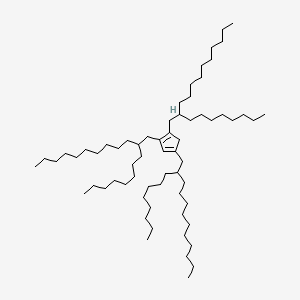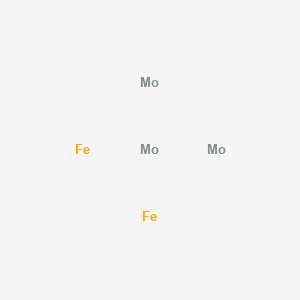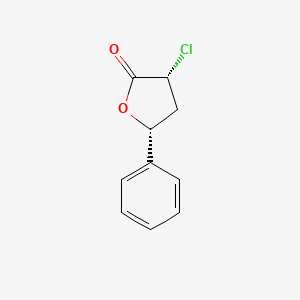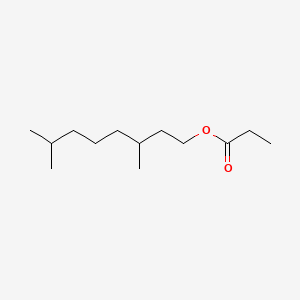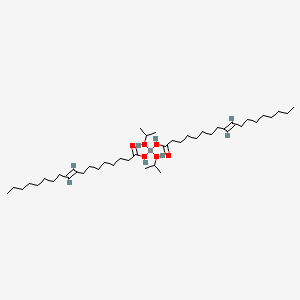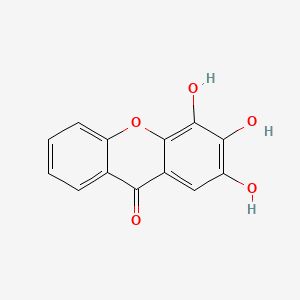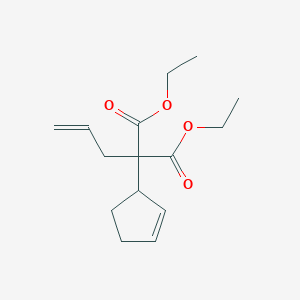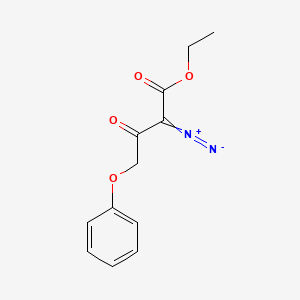
2,2-Diethylpent-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethylpent-4-enal is an organic compound with the molecular formula C9H16O It is an aldehyde with a pent-4-enal backbone, substituted with two ethyl groups at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethylpent-4-enal can be achieved through several methods. One common approach involves the aldol condensation of 2,2-diethylpentanal with acetaldehyde, followed by dehydration to form the enal. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Diethylpent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The enal group can participate in nucleophilic addition reactions, where nucleophiles such as Grignard reagents add to the carbon-carbon double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: 2,2-Diethylpentanoic acid.
Reduction: 2,2-Diethylpent-4-en-1-ol.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Diethylpent-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is used in the production of fragrances and flavorings due to its aldehyde group, which can impart distinct aromas and tastes.
Mecanismo De Acción
The mechanism of action of 2,2-Diethylpent-4-enal involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, its enal group allows for conjugate addition reactions, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
2,2-Dimethylpent-4-enal: Similar in structure but with methyl groups instead of ethyl groups.
2,2-Diethylhex-4-enal: An extended carbon chain compared to 2,2-Diethylpent-4-enal.
2,2-Diethylbut-4-enal: A shorter carbon chain compared to this compound.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both an aldehyde and an enal group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
71201-99-5 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2,2-diethylpent-4-enal |
InChI |
InChI=1S/C9H16O/c1-4-7-9(5-2,6-3)8-10/h4,8H,1,5-7H2,2-3H3 |
Clave InChI |
OSMBRCLJMASATQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


